molecular formula C13H5F17O4 B12853533 Monoperfluorooctyl itaconate CAS No. 230295-05-3

Monoperfluorooctyl itaconate

Cat. No.: B12853533
CAS No.: 230295-05-3
M. Wt: 548.15 g/mol
InChI Key: OHNVFWYDJQNNQO-UHFFFAOYSA-N
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Description

Itaconic acid itself is an unsaturated dicarboxylic acid that has gained attention due to its role in metabolic pathways and its potential as a bio-based building block for polymers and other materials . Monoperfluorooctyl itaconate incorporates a perfluorooctyl group, enhancing its chemical stability and hydrophobicity, making it suitable for specific industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of monoperfluorooctyl itaconate typically involves the esterification of itaconic acid with perfluorooctanol. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows:

Itaconic acid+PerfluorooctanolMonoperfluorooctyl itaconate+Water\text{Itaconic acid} + \text{Perfluorooctanol} \rightarrow \text{this compound} + \text{Water} Itaconic acid+Perfluorooctanol→Monoperfluorooctyl itaconate+Water

Industrial Production Methods: Industrial production of this compound can be achieved through a continuous esterification process, where the reactants are fed into a reactor equipped with a distillation column to remove water and drive the reaction to completion. The use of azeotropic distillation can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Monoperfluorooctyl itaconate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form perfluorooctyl itaconate derivatives.

    Reduction: Reduction reactions can yield different functionalized derivatives.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield perfluorooctyl itaconate diacid, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Monoperfluorooctyl itaconate has found applications in several scientific research areas:

    Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties such as hydrophobicity and chemical resistance.

    Biology: Investigated for its potential as a biomaterial due to its biocompatibility and stability.

    Medicine: Explored for drug delivery systems, leveraging its ability to form stable complexes with therapeutic agents.

    Industry: Utilized in coatings and surface treatments to impart water and oil repellency.

Mechanism of Action

The mechanism by which monoperfluorooctyl itaconate exerts its effects is primarily through its chemical structure. The perfluorooctyl group provides hydrophobicity and chemical stability, while the itaconate moiety allows for further functionalization and interaction with other molecules. This dual functionality enables the compound to act as a versatile building block in various applications. Molecular targets and pathways involved include interactions with hydrophobic surfaces and potential binding to specific receptors in biological systems .

Comparison with Similar Compounds

Monoperfluorooctyl itaconate can be compared with other similar compounds such as:

    Perfluorooctyl acrylate: Similar in hydrophobicity but differs in the reactive moiety.

    Perfluorooctyl methacrylate: Offers similar properties but with a different ester linkage.

    Itaconic acid derivatives: Such as dimethyl itaconate, which lacks the perfluorooctyl group and thus has different chemical properties.

The uniqueness of this compound lies in its combination of the perfluorooctyl group with the itaconate moiety, providing a balance of hydrophobicity and reactivity that is not found in other similar compounds .

Properties

IUPAC Name

4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctoxy)-2-methylidene-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5F17O4/c1-3(5(32)33)2-4(31)34-13(29,30)11(24,25)9(20,21)7(16,17)6(14,15)8(18,19)10(22,23)12(26,27)28/h1-2H2,(H,32,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNVFWYDJQNNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5F17O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379982
Record name Monoperfluorooctyl itaconate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230295-05-3
Record name Monoperfluorooctyl itaconate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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